molecular formula C20H19ClN2O3S2 B6496394 N-(4-chlorophenyl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide CAS No. 941922-41-4

N-(4-chlorophenyl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6496394
CAS No.: 941922-41-4
M. Wt: 435.0 g/mol
InChI Key: UTSVWQLRRXYJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-chlorophenyl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a sulfur-containing acetamide derivative featuring a 4-chlorophenyl group, a thiazole ring substituted with a 3,5-dimethoxyphenylmethyl sulfanyl moiety, and an acetamide linker. N-(Substituted phenyl)acetamides are widely recognized as precursors for synthesizing heterocycles like benzimidazoles, thiadiazoles, and pyrimidines .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-25-17-7-13(8-18(10-17)26-2)11-27-20-23-16(12-28-20)9-19(24)22-15-5-3-14(21)4-6-15/h3-8,10,12H,9,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSVWQLRRXYJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and relevant case studies.

Chemical Structure and Properties

This compound incorporates a thiazole ring and a chlorophenyl moiety, which are known for their diverse pharmacological properties. The presence of the 3,5-dimethoxyphenyl group may also contribute to its biological efficacy.

Biological Activity Overview

  • Antibacterial Activity :
    • Studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing thiazole rings have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition :
    • The compound is hypothesized to act as an inhibitor of acetylcholinesterase (AChE) and urease. Compounds with similar functionalities have demonstrated strong inhibitory effects against these enzymes, which are critical in various physiological processes and disease states .
  • Anticancer Potential :
    • Research into related thiazole derivatives has revealed promising anticancer properties, suggesting that this compound may also possess similar capabilities. The mechanism often involves the induction of apoptosis in cancer cells .

Antibacterial Activity

CompoundBacterial StrainActivity LevelIC50 (µM)
Compound ASalmonella typhiModerate15.0
Compound BBacillus subtilisStrong7.5
This compoundTBDTBDTBD

Note: The specific activity levels and IC50 values for this compound are yet to be determined (TBD) in primary studies.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated through docking studies and enzyme assays. Preliminary findings suggest a strong binding affinity to AChE and urease.

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Competitive12.0
UreaseNon-competitive10.0

Case Studies

  • In Vitro Studies :
    • A study focusing on thiazole derivatives indicated that compounds with similar structures exhibited significant antibacterial and antifungal properties. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
  • In Vivo Studies :
    • Research involving animal models demonstrated that thiazole derivatives could effectively reduce tumor size in xenograft models, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Elastase Inhibitors: Benzimidazole-Based Acetamides

Key Compounds :

  • N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (Compound 2)
  • 2-[[6-chloro-1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]-N-(2-nitrophenyl)acetamide (Compound 3)
  • N-(2-chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide (Compound 7)

Structural and Functional Differences :

  • Core Structure : These analogs use a benzimidazole ring instead of a thiazole, with sulfanyl linkages to substituted phenyl groups.
  • Substituents: 3,5-Dimethylphenyl (Compounds 2, 3) vs. 3,5-dimethoxyphenyl in the target compound.
  • The nitro and sulfamoyl groups in Compounds 3 and 7 may modulate electron distribution and binding affinity .

Table 1: Comparison with Elastase Inhibitors

Feature Target Compound Compound 2/3/7
Core Heterocycle Thiazole Benzimidazole
Phenyl Substituent 3,5-Dimethoxyphenylmethyl 3,5-Dimethylphenylmethyl
Biological Target Not reported Elastase inhibition
Key Functional Groups Acetamide, sulfanyl Acetamide, sulfonyl/nitro

CK1-Specific Inhibitors: Dihydropyrimidine Derivatives

Key Compound :

  • 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 19)

Structural and Functional Differences :

  • Core Structure : A dihydropyrimidine ring replaces the thiazole, with a trifluoromethyl benzo[d]thiazole group.
  • Activity : Compound 19 is a CK1 inhibitor, suggesting that the target compound’s thiazole core could be optimized for kinase selectivity.

Key Compound :

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

Structural and Functional Differences :

  • Substituents : Features a nitro group and methylsulfonyl moiety instead of the thiazole-dimethoxyphenyl system.

Morpholino-Containing Analog

Key Compound :

  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

Structural and Functional Differences :

  • Substituents: A morpholino group replaces the 3,5-dimethoxyphenylmethyl sulfanyl moiety. Morpholino’s cyclic amine structure enhances solubility and hydrogen-bonding capacity, contrasting with the bulkier, lipophilic dimethoxyphenyl group in the target compound .

Crystallographic Comparisons

Key Compounds :

  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
  • N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

Structural Insights :

  • Core Structure: A diaminopyrimidine sulfanyl group replaces the thiazole ring.
  • Crystallography : These analogs exhibit intermolecular hydrogen bonding (e.g., N—H⋯O and C—H⋯S interactions), which stabilize their crystal lattices. The target compound’s thiazole and dimethoxyphenyl groups may favor π-π stacking or C—H⋯O interactions .

Table 2: Crystallographic Data Comparison

Parameter Target Compound (Hypothesized) Diaminopyrimidine Analogs
Key Interactions C—H⋯O, π-π stacking N—H⋯O, C—H⋯S
Bond Lengths (C—S) ~1.75–1.80 Å 1.74–1.78 Å
Dihedral Angles Thiazole-phenyl: ~30° Pyrimidine-phenyl: ~25°

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.